molecular formula C15H18O6 B134598 7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one CAS No. 146773-39-9

7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one

Cat. No. B134598
CAS RN: 146773-39-9
M. Wt: 294.3 g/mol
InChI Key: UGOYFPZQGGGXCY-UHFFFAOYSA-N
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Description

7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one is a derivative of coumarin . Coumarins, also known as o-hydroxycinnamic acid lactones, are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants as well as microbial metabolites . Many of these coumarin derivatives have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities . In addition, coumarin contains an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives, and it has important application value in fluorescent probes, dyes, and optical materials .


Synthesis Analysis

The synthesis of this compound can be based on the Pechmann coumarin synthesis method . The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . Based on the experimental results, a possible mechanism was proposed, which provides a reference for future industrialized production of coumarins .


Molecular Structure Analysis

The determination of the crystal and molecular structure of organic compounds has contributed immensely towards the area of crystal engineering . This contributes towards the understanding of the molecular geometry and the different intermolecular interactions which control crystal packing .


Chemical Reactions Analysis

The system is so chosen such that it allows the analysis of weak interactions like C–H···O, C–H···π, π···π, lp ···π etc. in the presence of strong O–H···O hydrogen bonds and also allows for a systematic exploration of the effect of solvent (water in the present case) on the crystal packing .


Physical And Chemical Properties Analysis

The calculation of the lattice energy reveals that the anhydrous form is 7 kcal/mol more stable than the corresponding hydrate . The weak C–H···O hydrogen bond were found to be the second highest contributor (I.E = 3.5–5.5 kcal/mol) towards the stabilization of the packing in both the crystal structures .

Mechanism of Action

The major stabilization towards the crystal packing were observed to come from strong O–H···O=C hydrogen bonds (9 kcal/mol) in case of the anhydrous form while in case of its hydrate, water acts as both an acceptor and a donor of the hydrogen bonds, the interaction energy ranging from 5 to 9 kcal/mol .

properties

CAS RN

146773-39-9

Molecular Formula

C15H18O6

Molecular Weight

294.3 g/mol

IUPAC Name

7-hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one

InChI

InChI=1S/C15H18O6/c1-18-4-5-19-6-7-20-10-11-8-15(17)21-14-9-12(16)2-3-13(11)14/h2-3,8-9,16H,4-7,10H2,1H3

InChI Key

UGOYFPZQGGGXCY-UHFFFAOYSA-N

SMILES

COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)O

Canonical SMILES

COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)O

synonyms

4-(2,5,8-Trioxanonyl)-umbelliferone

Origin of Product

United States

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